molecular formula C18H19NO3 B5445871 ETHYL 3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE

ETHYL 3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE

Cat. No.: B5445871
M. Wt: 297.3 g/mol
InChI Key: CXDUGUVLBGVYPV-UHFFFAOYSA-N
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Description

ETHYL 3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with both aromatic and ester functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE typically involves the esterification of 3-amino benzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE exerts its effects is primarily through its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways. The aromatic rings can participate in π-π interactions with proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of ester, amide, and aromatic functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 3-[[2-(2-methylphenyl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-22-18(21)15-9-6-10-16(11-15)19-17(20)12-14-8-5-4-7-13(14)2/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDUGUVLBGVYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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